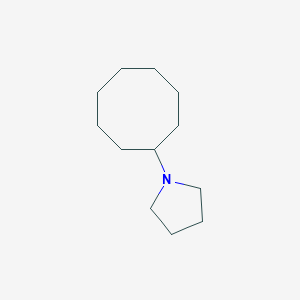

1-Cyclooctylpyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

18707-36-3 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

1-cyclooctylpyrrolidine |

InChI |

InChI=1S/C12H23N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-13/h12H,1-11H2 |

InChI Key |

BSSACIAVNSQTOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)N2CCCC2 |

Origin of Product |

United States |

Synthetic Strategies for 1 Cyclooctylpyrrolidine and Analogous Pyrrolidines

Classical Methodologies for Pyrrolidine (B122466) Ring Formation

Traditional approaches to the pyrrolidine scaffold have long been established, providing reliable and versatile routes to the core structure and its N-substituted derivatives. These methods often involve ring-closing reactions or the direct formation of the crucial carbon-nitrogen bond.

Cyclization Reactions for Pyrrolidine Core Construction

The formation of the pyrrolidine ring from acyclic precursors is a cornerstone of classical synthesis. These methods typically involve the intramolecular reaction of a linear chain containing a nitrogen atom and a reactive functional group at an appropriate distance.

One of the most fundamental approaches is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by reduction. mdpi.com A related and widely used strategy involves the cyclization of substrates containing an amine and a leaving group separated by a four-carbon chain, such as 4-halobutylamines. A simple, one-pot preparation of cyclic amines can be achieved through the efficient chlorination of amino alcohols using thionyl chloride (SOCl₂), which avoids the multi-step sequence of protection, activation, cyclization, and deprotection. organic-chemistry.org

Another classical and powerful method for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition. nih.gov In this reaction, a 1,3-dipole, such as an azomethine ylide, reacts with a dipolarophile, typically an alkene, to form the pyrrolidine ring. nih.govmdpi.com The stereochemistry of the resulting pyrrolidine at positions 3 and 4 is determined by the geometry of the alkene dipolarophile. nih.gov

Reductive Amination Approaches to N-Substituted Pyrrolidines

Reductive amination is arguably one of the most direct and efficient methods for preparing N-substituted pyrrolidines, including 1-cyclooctylpyrrolidine. nih.gov This reaction involves two key steps: the initial reaction between a carbonyl compound and an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. nih.gov

For the specific synthesis of this compound, this can be envisioned in two primary ways:

The reaction of pyrrolidine with cyclooctanone (B32682).

The reaction of a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) (or a synthetic equivalent like 2,5-dimethoxytetrahydrofuran), with cyclooctylamine.

A facile method for producing N-aryl-substituted pyrrolidines involves the reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium borohydride (B1222165) in an acidic aqueous medium, a reaction that proceeds in very good yields. organic-chemistry.org A similar strategy could be adapted using cyclooctylamine. Recently, iridium-catalyzed transfer hydrogenation has emerged as a modern, efficient variation of this classical approach for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines. nih.govresearchgate.net

The synthesis of pyrrolidones from levulinic acid and amines under hydrosilylation conditions also demonstrates the utility of reductive amination pathways. organic-chemistry.org

Palladium-Catalyzed Cyclization Routes

Palladium catalysis has revolutionized the synthesis of N-heterocycles, offering powerful tools for both ring formation and substitution. rsc.orgchemrxiv.org These methods often proceed under mild conditions with high degrees of selectivity. rsc.org

A prominent strategy is the palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl or aryl bromides. nih.gov This reaction constructs the pyrrolidine ring while simultaneously installing a substituent at the 2-position, often with high diastereoselectivity for trans-2,3- and cis-2,5-disubstituted products. nih.gov Tandem N-arylation/carboamination sequences have also been developed, allowing for the assembly of N-aryl-2-allyl-pyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide in one pot. nih.gov

Another approach involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines to generate 3-aryl pyrrolidines. chemrxiv.orgsemanticscholar.org This method is notable because it functionalizes a pre-existing heterocyclic core. The enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines, catalyzed by palladium complexes with novel phosphoramidite (B1245037) ligands, is a powerful method for producing a wide variety of pyrrolidine cycloadducts with excellent yields and selectivities. nih.gov

The table below summarizes key findings for palladium-catalyzed [3+2] cycloaddition reactions with N-Boc protected imines.

| Entry | R Group of Imine | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl | 95 | 96 |

| 2 | 4-Methoxyphenyl | 94 | 96 |

| 3 | 4-Bromophenyl | 95 | 96 |

| 4 | 2-Naphthyl | 95 | 95 |

| 5 | Cyclohexyl | 90 | 95 |

| Data sourced from a study on enantioselective construction of pyrrolidines. nih.gov Reactions were performed in toluene (B28343) with 2.5 mol% Pd(dba)₂ and 5 mol% of a specific phosphoramidite ligand. |

Modern and Advanced Synthetic Routes to this compound

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and stereocontrol. Modern methods for pyrrolidine synthesis, such as multicomponent reactions and advanced catalytic systems, exemplify these principles, enabling the rapid construction of complex molecular architectures.

Multicomponent Reaction Protocols (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tandfonline.commdpi.com This approach offers significant advantages in terms of synthetic efficiency, step economy, and reduced waste generation compared to traditional multi-step syntheses. tandfonline.comresearchgate.net

The synthesis of pyrrolidine derivatives via MCRs is well-established, often involving the in-situ generation of azomethine ylides followed by a [3+2] cycloaddition. tandfonline.com For instance, a three-component reaction between an aldehyde, an amino acid, and a dipolarophile (like a chalcone (B49325) or maleimide) can generate highly substituted pyrrolidines in a single pot. tandfonline.commdpi.com These reactions can be promoted by various catalysts or even occur under catalyst-free conditions, sometimes enhanced by ultrasound or microwave irradiation. tandfonline.comresearchgate.net

A novel diastereoselective synthesis of highly substituted pyrrolidines has been developed using an asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a one-pot operation, constructing up to three stereogenic centers simultaneously. acs.orgnih.gov While a direct MCR for this compound is not prominently documented, the principles could be applied by designing a reaction involving cyclooctylamine or a cyclooctyl-containing component within a suitable MCR framework.

Organocatalytic and Metal-Catalyzed Syntheses

In recent decades, organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. beilstein-journals.org Chiral pyrrolidine derivatives, particularly those derived from proline, are themselves privileged organocatalysts, often used to promote enantioselective transformations via enamine or iminium ion intermediates. beilstein-journals.orgnih.gov

The synthesis of new pyrrolidine-based organocatalysts often involves diastereoselective reactions on chiral precursors. beilstein-journals.org These catalysts have proven highly effective in reactions such as the asymmetric Michael addition of aldehydes to nitroolefins, which can produce functionalized cyclic structures that could be precursors to substituted pyrrolidines. beilstein-journals.org

Beyond palladium, other metals are used in advanced catalytic routes to pyrrolidines.

Iridium: Chiral iridium complexes can catalyze highly economical "borrowing hydrogen" annulation reactions to produce chiral N-heterocycles directly from simple racemic diols and primary amines. organic-chemistry.org

Rhodium: Dirhodium catalysts enable the regio- and diastereoselective synthesis of N-unprotected pyrrolidines through intramolecular nitrene insertion into sp³ C-H bonds under mild conditions. organic-chemistry.org A formal [4+1] approach to pyrrolidines from unactivated terminal alkenes and nitrene sources has also been developed using a Rh(III) catalyst, which proceeds via aziridination and subsequent acid-promoted ring expansion. nih.gov

Copper: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines with excellent regio- and chemoselectivity. organic-chemistry.org

The table below details the results of an organocatalyzed Michael addition, showcasing the synthesis of functionalized adducts that are precursors to cyclic systems.

| Catalyst | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) (%) | Enantiomeric Excess (anti) (%) |

| OC1 | CH₂Cl₂ | 78:22 | 68 | 63 |

| OC2 | CH₂Cl₂ | 75:25 | 68 | 44 |

| OC3 | CH₂Cl₂ | 70:30 | 69 | 59 |

| OC4 | CH₂Cl₂ | 72:28 | 68 | 58 |

| Data from a study on the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene using different pyrrolidine-based organocatalysts (OC1-OC4). beilstein-journals.org |

Flow Chemistry Applications in Pyrrolidine Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering advantages in terms of safety, scalability, and reaction control. While specific examples detailing the synthesis of this compound in flow are not prevalent in the literature, the synthesis of analogous N-alkyl-5-methyl-2-pyrrolidones has been successfully demonstrated. This is achieved through the reductive amination of ethyl levulinate with various alkylamines over a SiO2-supported nickel phosphide (B1233454) catalyst in a flow reactor, utilizing molecular hydrogen as the reducing agent. This method has shown excellent yields for N-alkyl-pyrrolidones, suggesting its potential applicability for the synthesis of N-cycloalkyl pyrrolidines like this compound by substituting the alkylamine with cyclooctylamine. researchgate.net

The use of microreactor technologies has also been instrumental in the multi-step synthesis of trisubstituted drug-like pyrrolidines. researchgate.net These systems can incorporate packed columns with immobilized reagents and catalysts, allowing for a continuous sequence of reactions without the need for intermediate purification. researchgate.net Such approaches significantly streamline the synthetic process and could conceivably be adapted for the construction of this compound.

Table 1: Examples of Pyrrolidine Synthesis in Flow Chemistry

| Product | Starting Materials | Catalyst/Reagents | Key Features |

|---|---|---|---|

| N-alkyl-5-methyl-2-pyrrolidones | Ethyl levulinate, Alkylamines | Ni2P/SiO2, H2 | High yields, continuous process |

Photochemical Approaches to Pyrrolidine Rings

Photochemistry offers unique pathways to complex molecular architectures that are often inaccessible through thermal reactions. The synthesis of substituted pyrrolidines can be achieved through various photochemical strategies, including photocyclizations of N-allyliminium salts. acs.org These reactions proceed through an intramolecular electron transfer mechanism, leading to the formation of the five-membered ring. While not specifically demonstrated for N-cycloalkyl derivatives, this methodology provides a general framework for the construction of the pyrrolidine core.

A one-pot photoenzymatic synthesis has been reported for chiral N-Boc-3-amino/hydroxy-pyrrolidine, which combines a photochemical oxyfunctionalization with a stereoselective enzymatic step. nih.gov This approach highlights the potential of integrating photochemistry with other catalytic methods to achieve high levels of complexity and stereocontrol. Another innovative photochemical method involves the chloroamination cyclization of N-(allenyl)sulfonylamides using N-chlorosuccinimide (NCS) and blue light irradiation to produce 2-(1-chlorovinyl)pyrrolidines. acs.org This radical-based cyclization offers a novel disconnection for accessing functionalized pyrrolidines.

The applicability of these photochemical methods to the synthesis of this compound would depend on the availability of suitable precursors bearing a cyclooctyl group on the nitrogen atom. The robustness of these photochemical transformations suggests that they could tolerate the presence of the cycloalkyl substituent.

Asymmetric Synthesis of Chiral Pyrrolidine Derivatives

The demand for enantiomerically pure compounds has driven the development of numerous asymmetric synthetic methods for pyrrolidines. These strategies aim to control the stereochemistry at one or more chiral centers within the pyrrolidine ring.

Diastereoselective and Enantioselective Approaches

Diastereoselective synthesis of pyrrolidines has been achieved through various cycloaddition reactions. For instance, the reaction of nitrones with cyclopropanes can lead to the formation of the tetracyclic core of complex natural products with high diastereoselectivity. nih.gov Palladium-catalyzed intramolecular Mizoroki–Heck annulation reactions have also been employed for the diastereoselective synthesis of N-methylspiroindolines, achieving diastereoselectivity greater than 98%. nih.gov These methods, while not directly applied to this compound, demonstrate powerful strategies for controlling relative stereochemistry in pyrrolidine synthesis.

Enantioselective approaches often rely on chiral catalysts to induce asymmetry. For example, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing a wide range of stereochemical patterns in pyrrolidine synthesis. whiterose.ac.uk

Chiral Auxiliary and Organocatalyst-Mediated Syntheses

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Oxazolidinones, for example, are widely used chiral auxiliaries in asymmetric alkylation reactions to produce chiral building blocks that can be further elaborated into complex molecules, including those with pyrrolidine rings. rsc.org The auxiliary can be removed and recycled after the desired stereocenter has been established. sigmaaldrich.com

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Pyrrolidine-based organocatalysts, often derived from proline, are highly effective in a variety of transformations. nih.govmdpi.com For instance, new pyrrolidine-based organocatalysts have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. researchgate.net The synthesis of these catalysts often involves the diastereoselective functionalization of a chiral starting material. The development of such catalysts highlights the importance of substituted pyrrolidines in facilitating asymmetric reactions.

Table 2: Asymmetric Synthesis Strategies for Pyrrolidines

| Strategy | Method | Key Features |

|---|---|---|

| Diastereoselective | Nitrone/cyclopropane cycloaddition | High diastereoselectivity for complex cores |

| Diastereoselective | Intramolecular Mizoroki–Heck | >98% ds for spiroindolines |

| Enantioselective | 1,3-Dipolar cycloaddition | Versatile for various stereoisomers |

| Chiral Auxiliary | Oxazolidinone-mediated alkylation | Recyclable auxiliary, high stereocontrol |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in the synthesis of fine chemicals and pharmaceuticals.

Use of Heterogeneous Catalysis and Recoverable Catalysts

One of the most direct and atom-economical methods for synthesizing this compound is the reductive amination of cyclooctanone with pyrrolidine. Heterogeneous catalysts are particularly well-suited for this transformation. Supported metal catalysts, such as palladium, platinum, or rhodium on carbon, alumina, or silica, are frequently employed. For instance, studies on the reductive amination of various ketones and amines have demonstrated the high efficacy of catalysts like Ni/Al2O3, which can facilitate the reaction under specific conditions, leading to high yields of the desired N-alkylated amine. researchgate.net The catalytic cycle typically involves the initial formation of an enamine or iminium ion intermediate from the ketone and amine, followed by reduction in the presence of a hydrogen source, often molecular hydrogen (H₂).

The reusability of these catalysts is a key feature. For example, in the synthesis of N-substituted pyrroles, the catalyst CATAPAL 200, a form of alumina, has been shown to be reusable for up to five cycles with only a minor decrease in product yield, highlighting the stability and economic advantage of such systems. mdpi.comresearchgate.net This principle is directly applicable to the synthesis of saturated heterocycles like pyrrolidines. The ability to separate the catalyst by simple filtration and reuse it in subsequent batches makes the process more sustainable and industrially viable. researchgate.net

Beyond reductive amination, heterogeneous catalysts are also used in N-alkylation reactions where pyrrolidine is reacted with a cyclooctyl halide. While not as atom-economical as reductive amination, the use of recoverable catalysts can still impart green credentials to this route. Polystyrene-supported catalysts, for instance, have been developed for various N-alkylation reactions, allowing for straightforward catalyst recovery. researchgate.net The choice of support material can also influence catalytic activity; for example, the crystal facets of an Al₂O₃ support for a Nickel catalyst were found to significantly impact the catalyst's activity in reductive amination by influencing surface acidity and metal-support interactions. researchgate.net

Table 1: Examples of Heterogeneous Catalysts in Pyrrolidine Synthesis and Analogous Reactions This table is illustrative and based on findings for analogous N-alkylation and reductive amination reactions.

| Catalyst System | Reaction Type | Substrates | Product Type | Key Advantages |

|---|---|---|---|---|

| Ni/Al₂O₃ | Reductive Amination | Ketone + Amine | N-Alkyl Amine | High activity influenced by support crystal facets. researchgate.net |

| CATAPAL 200 (Alumina) | Paal-Knorr Pyrrole (B145914) Synthesis | Diketone + Amine | N-Substituted Pyrrole | Reusable for up to 5 cycles, solvent-free conditions. mdpi.comresearchgate.net |

| Pd/C, Pt/C, Rh/C | Reductive Amination / Hydrogenation | Ketone + Amine / N-Heterocycles | N-Alkyl Amine / Saturated N-Heterocycles | Widely used, commercially available, effective for hydrogenation. acs.org |

| Polystyrene-supported AlCl₃/GaCl₃ | Lewis Acid Catalysis | Various | N-Substituted Pyrroles | Recoverable and reusable heterogeneous Lewis acid catalysts. researchgate.net |

Atom Economy and Step Efficiency in Synthetic Design

When considering the synthesis of this compound, different pathways exhibit vastly different atom economies.

Reductive Amination of Cyclooctanone and Pyrrolidine: This is one of the most atom-economical routes.

C₈H₁₄O (Cyclooctanone) + C₄H₉N (Pyrrolidine) + H₂ → C₁₂H₂₃N (this compound) + H₂O In this reaction, the only byproduct is a single molecule of water. This approach maximizes the incorporation of atoms from the expensive cyclooctyl and pyrrolidine precursors into the final product, making it a highly efficient and desirable pathway from a green chemistry perspective. nih.gov

N-alkylation of Pyrrolidine with a Cyclooctyl Halide (e.g., Cyclooctyl Bromide):

C₈H₁₅Br (Cyclooctyl Bromide) + C₄H₉N (Pyrrolidine) → C₁₂H₂₃N (this compound) + HBr This substitution reaction generates a stoichiometric amount of a hydrogen halide byproduct. If a base is used to neutralize this acid, a salt is formed as waste. The atom economy is inherently lower than that of reductive amination because the bromine atom and the proton (and the base used for neutralization) are not incorporated into the final product.

The direct reductive amination of cyclooctanone and pyrrolidine is a prime example of a step-efficient synthesis, as it constructs the target molecule in a single, convergent step from readily available precursors. In contrast, a multi-step synthesis, for example, one that involves creating a leaving group on cyclooctanol (B1193912) before reacting it with pyrrolidine, would be less step-efficient. Designing syntheses that are both atom-economical and step-efficient is a primary goal of modern organic synthesis, leading to more sustainable and cost-effective chemical production. nih.gov

Mechanistic Investigations of Reactions Involving 1 Cyclooctylpyrrolidine

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic analyses are fundamental to elucidating the reaction mechanisms of pyrrolidine-containing compounds. These studies provide critical data on reaction rates, the influence of substituents, and the detection of transient species, which collectively help in constructing a detailed mechanistic picture.

In nucleophilic substitution reactions, kinetic studies often reveal a second-order rate law, indicating that both the pyrrolidine (B122466) (as the nucleophile) and the electrophile are involved in the rate-determining step. This is characteristic of an S(_N)2 mechanism. For instance, most reactions of pyrrolidines with reference electrophiles follow second-order kinetics, being first order in both the amine and the electrophile acs.org.

However, the mechanism can become more complex. For certain pyrrolidines, particularly those with bulky substituents, the initial nucleophilic attack can be reversible. In such cases, a subsequent step, like the deprotonation of the intermediate ammonium (B1175870) ion, becomes the rate-determining step acs.org.

In nucleophilic aromatic substitution (S(_N)Ar) reactions, such as the reaction of substituted thiophenes with pyrrolidine, the initial nucleophilic addition of pyrrolidine to the aromatic ring is typically the rate-limiting step nih.govresearchgate.net. Computational studies have confirmed that subsequent proton transfer and elimination steps have higher energy barriers but can be catalyzed, for instance, by an excess of the pyrrolidine nucleophile, making the initial attack the slow step nih.gov.

Kinetic studies on the formation of pyrrolidines via 1,3-anionic cycloaddition of Schiff bases to chalcones treated the reaction as pseudo-first order. This approach simplifies the analysis of a consecutive reaction that involves the formation of an intermediate followed by an intramolecular cyclization to yield the pyrrolidine ring researchgate.netaip.org. The rate constants in these reactions are influenced by substituent groups and steric factors on the reactants researchgate.netaip.org.

Table 1: Arrhenius and Activation Parameters for Pyrrolidine Formation This table presents kinetic data from a study on the reaction of various chalcones with a Schiff base to form pyrrolidines, illustrating the influence of substituents on the activation energy (Ea) and entropy of activation (ΔS‡) researchgate.net.

| Reactant (Chalcone) | Ea (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| A1 | 35.1 | -163.2 |

| A2 | 31.8 | -173.8 |

| A3 | 29.3 | -182.2 |

| A4 | 24.7 | -196.4 |

The identification of reaction intermediates is crucial for confirming a proposed mechanism. While often too unstable to be isolated, their existence can be inferred from kinetic data, trapping experiments, or spectroscopic observation.

Carbocations: In unimolecular reactions (S(_N)1 and E1), the formation of a carbocation intermediate is a hallmark of the mechanism. These reactions proceed through the initial departure of a leaving group, creating a planar, sp²-hybridized carbocation masterorganicchemistry.com. This intermediate is then attacked by a nucleophile (in S(_N)1) or deprotonated at an adjacent carbon (in E1). The stability of the carbocation is paramount; tertiary carbocations are more stable than secondary, which are far more stable than primary ones pbworks.com. This stability trend dictates the feasibility of the S(_N)1/E1 pathway libretexts.org. Carbocations can also be stabilized by resonance, which not only accelerates the reaction but can also lead to multiple products if the positive charge is delocalized over several atoms youtube.com. A significant characteristic of carbocation intermediates is their propensity to undergo rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocation before reacting further organicchemistrytutor.comyoutube.com.

Zwitterionic Intermediates: In other reactions involving pyrrolidines, zwitterionic (or dipolar) intermediates are common. For example, in S(_N)Ar reactions, the nucleophilic attack of pyrrolidine on the electron-deficient aromatic ring forms a zwitterionic σ-complex, often called a Meisenheimer adduct nih.gov. Similarly, the 1,3-dipolar cycloaddition of azomethine ylides to form pyrrolidines proceeds through a dipolar intermediate acs.orgacs.org.

Nucleophilic Substitution Reaction Pathways (S(_N)1, S(_N)2) of Pyrrolidines

Nucleophilic substitution reactions are fundamental processes where a nucleophile replaces a leaving group on a substrate. For substrates involving pyrrolidines (either as the nucleophile or as part of the substrate), these reactions can proceed through S(_N)1 or S(_N)2 pathways, dictated by factors such as substrate structure, nucleophile strength, and solvent polarity masterorganicchemistry.compressbooks.pub.

S(_N)2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs masterorganicchemistry.com. The reaction rate is dependent on the concentration of both the nucleophile and the substrate (bimolecular) masterorganicchemistry.com. A key stereochemical feature is the inversion of configuration at the reaction center. S(_N)2 reactions are favored by strong nucleophiles, unhindered substrates (methyl > primary > secondary), and polar aprotic solvents (like acetone (B3395972) or DMSO) pressbooks.publibretexts.org. Many reactions where pyrrolidine acts as a nucleophile follow this pathway, exhibiting second-order kinetics acs.org.

S(_N)1 Pathway: This is a two-step mechanism that begins with the rate-determining formation of a carbocation intermediate, followed by a rapid attack by the nucleophile libretexts.org. The rate depends only on the substrate concentration (unimolecular) masterorganicchemistry.com. Because the intermediate carbocation is planar, the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products pbworks.com. S(_N)1 reactions are favored by substrates that can form stable carbocations (tertiary > secondary), weak nucleophiles (e.g., water, alcohols), and polar protic solvents (e.g., water, ethanol) that can stabilize the carbocation intermediate pressbooks.publibretexts.org.

Competition between S(_N)1 and S(_N)2 is common for secondary substrates, where the choice of nucleophile and solvent can direct the reaction toward one pathway over the other pbworks.com.

Elimination Reaction Pathways (E1, E2) Involving Pyrrolidine Precursors

Elimination reactions, which form a π-bond, often compete with nucleophilic substitution. The E1 and E2 pathways are the elimination counterparts to S(_N)1 and S(_N)2 masterorganicchemistry.com.

E2 Pathway: This is a concerted, one-step mechanism where a base removes a proton from a carbon adjacent (beta) to the leaving group, while the leaving group departs simultaneously to form a double bond. The rate is bimolecular, depending on both the substrate and the base libretexts.orglibretexts.org. E2 reactions are favored by strong, bulky bases and require a specific stereochemical arrangement where the beta-hydrogen and the leaving group are anti-periplanar.

E1 Pathway: This is a two-step mechanism that proceeds through the same carbocation intermediate as the S(_N)1 reaction masterorganicchemistry.com. After the leaving group departs in the rate-determining step, a weak base removes a beta-proton to form the alkene masterorganicchemistry.com. The rate is unimolecular, depending only on the substrate concentration masterorganicchemistry.com. E1 reactions are favored by substrates that form stable carbocations, weak bases, and polar protic solvents libretexts.orgyoutube.com.

Table 2: Comparison of Substitution and Elimination Mechanisms This table summarizes the key factors influencing the competition between S(_N)1, S(_N)2, E1, and E2 reaction pathways.

| Factor | S(_N)2 | S(_N)1 | E2 | E1 |

|---|---|---|---|---|

| Kinetics | Bimolecular | Unimolecular | Bimolecular | Unimolecular |

| Substrate | Methyl > 1° > 2° | 3° > 2° | 3° > 2° > 1° | 3° > 2° |

| Nucleophile/Base | Strong Nucleophile | Weak Nucleophile | Strong Base | Weak Base |

| Solvent | Polar Aprotic | Polar Protic | Varies | Polar Protic |

| Intermediate | None (Transition State) | Carbocation | None (Transition State) | Carbocation |

| Stereochemistry | Inversion | Racemization | Anti-periplanar required | Not stereospecific |

Rearrangement Processes and Cyclization Mechanisms in Pyrrolidine Synthesis

The synthesis of the pyrrolidine ring itself often involves complex mechanistic pathways, including rearrangements and cyclizations.

One powerful method is the tandem aza-Cope rearrangement–Mannich cyclization . This sequence involves a researchgate.netresearchgate.net-sigmatropic rearrangement of an iminium ion, followed by an irreversible Mannich cyclization of the resulting enol onto the transposed iminium ion to form a stable acyl-substituted pyrrolidine acs.orgemich.eduwikipedia.org. This reaction is highly efficient for creating complex, polysubstituted pyrrolidines emich.edu. The reaction can be initiated by the condensation of an amino alcohol with an aldehyde under acidic conditions emich.edu.

Another major route is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene (dipolarophile) acs.org. This reaction is a powerful tool for constructing highly functionalized pyrrolidines with multiple stereocenters in a single, often stereocontrolled, step rsc.orgrsc.orgdiva-portal.org. The mechanism is generally concerted, which preserves the stereochemistry of the alkene in the final product diva-portal.org.

Numerous other cyclization strategies exist, including intramolecular C-H amination catalyzed by transition metals like copper nih.govacs.org and palladium-catalyzed intramolecular hydroamination of unactivated alkenes organic-chemistry.org.

Stereochemical Outcomes and Stereoselectivity Mechanisms

Controlling the stereochemistry during the formation of the pyrrolidine ring is a central goal in organic synthesis. The mechanism of a reaction directly dictates the stereochemical outcome.

In S(_N)2 reactions , the backside attack of the nucleophile leads to a predictable inversion of configuration at a chiral center masterorganicchemistry.com. Intramolecular S(_N)2' reactions have been developed that proceed with excellent diastereoselectivity and enantioselectivity to form stereochemically rich pyrrolidines researchgate.netacs.orgfigshare.com. Chiral Brønsted acids can be used to catalyze these reactions, controlling the stereochemical outcome through interactions in the transition state rsc.org.

In S(_N)1 reactions , the formation of a planar carbocation intermediate generally leads to racemization , as the nucleophile can attack from either face with nearly equal probability pbworks.com.

In 1,3-dipolar cycloadditions , the stereoselectivity is often controlled by the geometry of the transition state. The use of chiral metal-ligand complexes as catalysts has become a primary method for controlling the enantioselectivity, allowing for the synthesis of specific pyrrolidine stereoisomers acs.orgrsc.org. These reactions can generate up to four stereocenters in a single step with high control chemistryviews.org.

The stereochemical outcome is a direct consequence of the reaction pathway, and understanding these mechanisms allows for the rational design of synthetic routes to specific, stereochemically pure pyrrolidine targets.

Catalytic Reaction Mechanisms Involving 1-Cyclooctylpyrrolidine as Reactant or Ligand

Detailed mechanistic studies and specific research findings on catalytic reactions where this compound acts as a primary reactant or ligand are not extensively documented in publicly available scientific literature. However, based on the general principles of enamine catalysis and the known reactivity of similar bulky secondary amines, a theoretical framework for its catalytic behavior can be proposed. Pyrrolidine and its derivatives are privileged scaffolds in organocatalysis, primarily operating through enamine or iminium ion intermediates. researchgate.netnih.govnih.gov

The catalytic cycle involving a secondary amine like this compound typically begins with the reaction between the amine and a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. nih.govprinceton.edu This process is reversible. The presence of the bulky cyclooctyl group is expected to influence the steric environment around the nitrogen atom, which can affect the rate of enamine formation and its subsequent reactions. nih.govacs.org

Once formed, the enamine can react with various electrophiles. The stereoselectivity of such reactions, particularly in asymmetric catalysis, is often dictated by the steric hindrance imposed by the catalyst's substituents. nih.gov In the case of this compound, the large and conformationally flexible cyclooctyl ring would create a specific chiral pocket around the reactive enamine moiety, although this compound itself is not chiral unless derivatized. For chiral variants, this steric bulk would be crucial in directing the approach of the electrophile to one face of the enamine, thus controlling the stereochemical outcome of the product. nih.gov

The final step in the catalytic cycle is the hydrolysis of the resulting iminium ion to release the product and regenerate the amine catalyst, allowing it to re-enter the catalytic cycle.

While specific data tables and detailed research findings for this compound are not available, the table below outlines the general steps in a hypothetical enamine-catalyzed reaction involving this compound, based on established mechanisms for other pyrrolidine-based catalysts.

| Step | Description | Intermediate/Transition State | Role of this compound |

| 1 | Enamine Formation | Reaction of this compound with a carbonyl compound (e.g., a ketone) to form an enamine. | Acts as a nucleophile to form the key reactive intermediate. |

| 2 | Nucleophilic Attack | The enamine attacks an electrophile (e.g., a Michael acceptor). The bulky cyclooctyl group influences the facial selectivity of the attack. | The steric bulk of the cyclooctyl group directs the stereochemical outcome. |

| 3 | Product Formation & Catalyst Regeneration | Hydrolysis of the resulting iminium ion to yield the final product and regenerate this compound. | Regenerated to participate in a new catalytic cycle. |

Further experimental and computational studies are necessary to fully elucidate the specific catalytic reaction mechanisms, including kinetic and thermodynamic parameters, for reactions involving this compound. The development of chiral derivatives of this compound could also be a promising area for investigation in asymmetric catalysis. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Cyclooctylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 1-Cyclooctylpyrrolidine, offering a detailed view of its atomic arrangement and dynamic processes. compoundchem.com

One-Dimensional (1D) NMR (¹H, ¹³C) for Backbone and Side-Chain Characterization

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyrrolidine (B122466) and cyclooctyl rings. The protons on the carbons adjacent to the nitrogen atom (α-protons of the pyrrolidine ring) are expected to appear downfield due to the deshielding effect of the nitrogen. chemistrysteps.com The methine proton on the cyclooctyl ring, directly attached to the pyrrolidine nitrogen, would also exhibit a characteristic downfield shift. The remaining methylene (B1212753) protons of both rings typically appear as a complex, overlapping multiplet in the upfield region of the spectrum. chemistrysteps.comnetlify.app

¹³C NMR: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Due to the molecule's symmetry, not all 12 carbons are chemically unique. The carbons directly bonded to the nitrogen atom (α-carbons of the pyrrolidine and the C-1 of the cyclooctyl ring) are the most deshielded and appear furthest downfield. msu.educompoundchem.com The remaining carbons of the cyclooctyl and pyrrolidine rings resonate at higher fields. udel.edu

Predicted 1D NMR Data for this compound Note: These are estimated chemical shift values. Actual experimental values may vary based on solvent and other conditions.

¹H NMR (Predicted)| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrrolidine CH₂ (α to N) | 2.5 - 2.8 | Multiplet |

| Pyrrolidine CH₂ (β to N) | 1.7 - 1.9 | Multiplet |

| Cyclooctyl CH (α to N) | 2.8 - 3.1 | Multiplet |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine C (α to N) | ~55 |

| Pyrrolidine C (β to N) | ~24 |

| Cyclooctyl C (α to N) | ~65 |

| Cyclooctyl C (β to N) | ~30 |

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and establishing the molecule's connectivity and spatial arrangement. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com For this compound, COSY would show correlations between adjacent protons. Key correlations would be observed between the α- and β-protons within the pyrrolidine ring and between the methine proton and adjacent methylene protons on the cyclooctyl ring. youtube.com This helps to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orgemerypharma.com This powerful technique allows for the definitive assignment of each carbon atom in the ¹³C spectrum based on the previously assigned proton spectrum. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds. emerypharma.comyoutube.com This is particularly useful for identifying the connection point between the two rings. A key HMBC correlation would be observed between the α-protons of the pyrrolidine ring and the C-1 carbon of the cyclooctyl ring, and vice-versa, confirming the N-C bond that links the two structural motifs.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org This experiment provides critical information about the molecule's three-dimensional structure and preferred conformation, showing, for instance, the spatial relationship between protons on the pyrrolidine ring and those on the cyclooctyl ring.

Dynamic NMR for Conformational Equilibria Studies

The flexibility of both the pyrrolidine and, particularly, the cyclooctyl rings suggests that this compound exists as a mixture of rapidly interconverting conformers at room temperature. libretexts.org The cyclooctyl ring is known to adopt several low-energy conformations (e.g., boat-chair, crown). Dynamic NMR, involving the acquisition of NMR spectra at different temperatures, can be used to study these conformational changes. slideshare.netresearchgate.net At low temperatures, the rate of interconversion may become slow enough on the NMR timescale to allow for the observation of separate signals for protons in different chemical environments (e.g., axial and equatorial). As the temperature is raised, these distinct signals broaden and eventually coalesce into a single, averaged signal, indicating rapid conformational exchange. libretexts.org Analysis of the spectra at different temperatures can provide quantitative information about the energy barriers of these conformational processes.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound and for gaining structural insights through the analysis of its fragmentation patterns. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. For this compound (molecular formula C₁₂H₂₃N), the calculated monoisotopic mass is 181.1830 u. HRMS would be used to experimentally verify this exact mass, which in turn confirms the elemental composition and rules out other potential formulas with the same nominal mass. nih.gov

Ionization Techniques: Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI)

The choice of ionization technique significantly influences the information obtained from a mass spectrometry experiment.

Electron Ionization (EI): EI is a high-energy, "hard" ionization technique that causes extensive fragmentation. nih.gov The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, a primary fragmentation pathway would be α-cleavage, involving the cleavage of the bond between the C-1 of the cyclooctyl ring and the nitrogen atom. This would lead to the formation of a stable, resonance-stabilized iminium ion.

Chemical Ionization (CI): CI is a "softer" ionization method that results in less fragmentation than EI. nih.gov It typically produces a prominent protonated molecular ion ([M+H]⁺), providing clear molecular weight information while still generating some structurally informative fragment ions.

Electrospray Ionization (ESI): ESI is a very soft ionization technique well-suited for polar molecules that can be readily ionized in solution. chromatographyonline.comrsc.org As a tertiary amine, this compound is easily protonated. In positive-ion mode ESI-MS, the compound would be expected to yield a strong signal for the protonated molecule, [M+H]⁺, at m/z 182.1908. nih.gov This technique is particularly useful for confirming the molecular weight with minimal fragmentation. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): While typically used for very large biomolecules, MALDI can also be used for smaller organic molecules. nih.gov In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization. Similar to ESI, MALDI would be expected to produce the protonated molecular ion [M+H]⁺.

Predicted Key Fragments in EI-MS for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 181 | [C₁₂H₂₃N]⁺˙ | Molecular Ion |

| 84 | [C₅H₁₀N]⁺ | α-cleavage (loss of C₇H₁₃˙ radical from cyclooctyl ring) |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. chalcogen.ro In the analysis of this compound, a precursor ion, typically the protonated molecule [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). nih.govnih.gov The fragmentation pathways are governed by the underlying chemical structure, providing a veritable fingerprint of the molecule. youtube.com

For this compound, the most probable fragmentation pathways involve the cleavage of the bond between the two ring systems and subsequent fragmentations within each ring. The initial α-cleavage at the C-N bond connecting the pyrrolidine and cyclooctyl rings is a common pathway for N-alkylated amines. mdpi.com This can lead to the formation of characteristic fragment ions. The interpretation of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure. gre.ac.ukncsu.edu

Table 1: Plausible MS/MS Fragmentation Ions of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 168.3 | 98.1 | [C₆H₁₂N]⁺ | α-cleavage with H-transfer, loss of C₈H₁₅ |

| 168.3 | 84.1 | [C₅H₁₀N]⁺ | Cleavage of cyclooctyl ring, loss of C₆H₁₂ |

| 168.3 | 70.1 | [C₄H₈N]⁺ | Cleavage of the N-cyclooctyl bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. arxiv.orgyoutube.com These techniques are exceptionally useful for identifying the functional groups present in a compound, as different bonds vibrate at characteristic frequencies. youtube.com For this compound, these methods can confirm the presence of C-H, C-C, and C-N bonds and the absence of other functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. utdallas.edu A key feature in the IR spectrum of this compound would be the absence of a significant absorption band in the 3300-3500 cm⁻¹ region, which is characteristic of N-H stretching in primary and secondary amines. youtube.com This confirms the tertiary nature of the amine. The spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of the alkyl groups. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (CH₂, CH) | 2960-2850 | Strong |

| C-H Bend | Alkane (CH₂) | 1470-1445 | Medium |

| C-N Stretch | Tertiary Amine | 1250-1020 | Medium-Weak |

Raman spectroscopy provides information that is complementary to IR spectroscopy. plus.ac.at It relies on the inelastic scattering of monochromatic light, and vibrational modes that involve a change in polarizability are Raman-active. nih.gov For this compound, the symmetric stretching and bending vibrations of the carbon-carbon bonds in the cyclooctyl and pyrrolidine rings are expected to produce strong signals in the Raman spectrum. syncsci.com This makes Raman spectroscopy particularly useful for analyzing the skeletal framework of the molecule. nih.gov

Table 3: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkane (CH₂, CH) | 2960-2850 | Strong |

| C-H Bend | Alkane (CH₂) | 1470-1445 | Medium |

| C-C Stretch | Alkane Skeleton | 1200-800 | Strong |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy levels. This technique is most informative for compounds containing chromophores, such as conjugated π systems or double bonds. utdallas.edu

This compound is a saturated aliphatic amine and lacks any significant chromophores. nist.gov Consequently, it is not expected to exhibit strong absorption in the conventional UV-Vis range (200-800 nm). Any observed absorption would likely occur at wavelengths below 200 nm, corresponding to n → σ* (non-bonding to sigma antibonding) electronic transitions of the lone pair of electrons on the nitrogen atom. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.govmdpi.com

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous information about its solid-state conformation. youtube.com This would include the specific puckering of the pyrrolidine ring and the conformation of the flexible cyclooctyl ring. Furthermore, it would reveal the intermolecular interactions and packing arrangement within the crystal lattice, offering a complete picture of its molecular architecture in the solid state. researchgate.net

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques couple a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a detection method, typically mass spectrometry (MS). springernature.comnih.gov These powerful combinations allow for the separation of complex mixtures and the subsequent identification and quantification of individual components. actascientific.comijnrd.org

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would be a highly effective technique. The compound's likely volatility and thermal stability make it amenable to GC separation. The coupled mass spectrometer would then provide a mass spectrum for the eluted compound, allowing for its positive identification through library matching or fragmentation analysis. researchgate.net Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed, offering an alternative separation mechanism that is particularly useful for less volatile compounds or for analyses conducted in complex biological or environmental matrices. nih.gov The use of tandem mass spectrometry (LC-MS/MS) in conjunction with these separation techniques further enhances specificity and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of a capillary column. bluthbio.comnih.gov Following separation, it enters the mass spectrometer, where it is typically ionized by electron ionization (EI).

The electron ionization of this compound (molecular weight: 181.32 g/mol ) results in the formation of a molecular ion (M⁺•), which is often unstable. This energetic molecular ion undergoes predictable fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. The fragmentation of aliphatic amines is primarily driven by the cleavage of bonds alpha to the nitrogen atom, as this leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, several key fragmentation pathways are anticipated:

Molecular Ion Peak (M⁺•): The peak corresponding to the intact molecule after losing one electron would be observed at a mass-to-charge ratio (m/z) of 181.

Alpha-Cleavage: The most significant fragmentation pathway involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The preferential loss of the largest substituent leads to the most stable and thus most abundant fragment ion. In this case, cleavage of the bond between the nitrogen and the cyclooctyl ring is a primary fragmentation route. However, the most characteristic fragmentation for N-alkylpyrrolidines is the formation of a stable pyrrolidinium-derived cation. The base peak is often observed at m/z 84, corresponding to the [C₅H₁₀N]⁺ ion, formed through a rearrangement process. Another significant fragment at m/z 70, corresponding to [C₄H₈N]⁺, can also be formed.

Loss of Hydrogen (M-1): A fragment at m/z 180 can be formed by the loss of a single hydrogen atom from the molecular ion.

The predicted fragmentation data from a GC-MS analysis are summarized in the table below.

| m/z | Proposed Ion Structure/Fragment | Significance |

|---|---|---|

| 181 | [C₁₂H₂₃N]⁺• | Molecular Ion (M⁺•) |

| 180 | [C₁₂H₂₂N]⁺ | M-1; Loss of a hydrogen radical |

| 84 | [C₅H₁₀N]⁺ | Base Peak; Iminium cation from pyrrolidine ring rearrangement |

| 70 | [C₄H₈N]⁺ | Iminium cation from pyrrolidine ring |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that is highly suitable for the analysis of compounds that may not be sufficiently volatile or thermally stable for GC-MS. nih.govyoutube.com For this compound, reversed-phase liquid chromatography would be a common separation method. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer via an interface, most commonly an electrospray ionization (ESI) source. Due to the presence of a basic nitrogen atom, this compound is readily ionized in positive ion mode, forming a protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) is then employed for structural confirmation. The protonated molecule is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. For the [M+H]⁺ ion of this compound (m/z 182), the most likely fragmentation would involve the cleavage of the bond connecting the two ring systems. This can result in two primary fragmentation pathways:

Loss of Cyclooctene (B146475): The neutral loss of cyclooctene (C₈H₁₄, 110 Da) from the precursor ion, resulting in the detection of a protonated pyrrolidine fragment at m/z 72.

Formation of Cyclooctyl Cation: The cleavage of the N-C bond where the charge is retained by the hydrocarbon portion, leading to a cyclooctyl cation [C₈H₁₅]⁺ at m/z 111.

The anticipated data from an LC-MS/MS analysis are detailed in the table below.

| Ion Type | m/z | Proposed Ion Structure/Fragment |

|---|---|---|

| Precursor Ion | 182 | [C₁₂H₂₃N + H]⁺ |

| Product Ion | 111 | [C₈H₁₅]⁺ (Cyclooctyl cation) |

| Product Ion | 72 | [C₄H₈N + H]⁺ (Protonated Pyrrolidine) |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers an alternative high-efficiency separation technique for the analysis of ionic species. nih.gov This method separates compounds based on their charge and size as they move through a capillary under the influence of a strong electric field. frontiersin.org Given that this compound is a basic compound, it will be protonated in the acidic buffer systems typically used in CE, making it an ideal candidate for this technique. nih.gov

The coupling of CE to MS is generally achieved with an ESI interface, similar to LC-MS. nih.gov Therefore, the mass spectrometric data, including the precursor ion and the resulting product ions from MS/MS analysis, would be identical to those obtained via LC-MS. The primary distinction of CE-MS lies in its separation mechanism, which provides an orthogonal selectivity compared to liquid chromatography. Key advantages of CE-MS include exceptionally high separation efficiency, leading to very narrow peaks, and extremely low sample and solvent consumption. nih.gov

The expected mass spectrometric data for this compound analyzed by CE-MS would mirror that of LC-MS, as presented in the table below.

| Ion Type | m/z | Proposed Ion Structure/Fragment | Note |

|---|---|---|---|

| Precursor Ion | 182 | [C₁₂H₂₃N + H]⁺ | Analyzed as a cation after protonation in the running buffer. |

| Product Ion | 111 | [C₈H₁₅]⁺ (Cyclooctyl cation) | Generated via Collision-Induced Dissociation (CID). |

| Product Ion | 72 | [C₄H₈N + H]⁺ (Protonated Pyrrolidine) | Generated via Collision-Induced Dissociation (CID). |

Computational and Theoretical Chemistry Studies of 1 Cyclooctylpyrrolidine

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular geometry and electronic properties of 1-Cyclooctylpyrrolidine. These computational methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable structure of a molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles of both the cyclooctyl and pyrrolidine (B122466) rings until the lowest energy conformation is found.

The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for the accuracy of DFT calculations. arxiv.org A larger basis set and a more sophisticated functional generally lead to more accurate results but at a higher computational cost. arxiv.org The optimization process iteratively calculates the forces on each atom and adjusts their positions to reduce these forces, ultimately converging on a structure where the net force on each atom is negligible, representing a minimum on the potential energy surface. nih.gov

Table 1: Representative Parameters for DFT Geometry Optimization of a Molecule like this compound This table presents typical parameters and expected outcomes for a DFT geometry optimization. Specific values for this compound would require dedicated computational studies.

| Parameter | Description | Typical Value/Setting |

| Functional | Approximates the exchange-correlation energy. | B3LYP |

| Basis Set | Describes the atomic orbitals used in the calculation. | 6-311++G(d,p) |

| Convergence Criteria | Thresholds for energy and force to stop the optimization. | 10-6 Hartrees (Energy), 10-4 Hartrees/Bohr (Force) |

| Optimized Energy | The total electronic energy of the minimized structure. | A negative value in Hartrees |

| Key Bond Lengths | e.g., C-N, C-C (pyrrolidine), C-C (cyclooctyl) | ~1.47 Å (C-N), ~1.54 Å (C-C) |

| Key Bond Angles | e.g., C-N-C, C-C-C | ~112° (C-N-C), ~104° (pyrrolidine C-C-C), ~116° (cyclooctyl C-C-C) |

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govwikipedia.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comwikipedia.org A large gap suggests high stability and low reactivity. irjweb.com

The charge distribution within this compound can be visualized using an electrostatic potential (ESP) map. deeporigin.com This map shows regions of positive and negative electrostatic potential on the molecule's surface, which are crucial for understanding intermolecular interactions. deeporigin.comresearchgate.net Typically, regions around the nitrogen atom would exhibit a negative potential (red) due to the lone pair of electrons, making it a site for electrophilic attack, while the hydrogen atoms of the alkyl groups would show a positive potential (blue). deeporigin.comresearchgate.net

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations This table illustrates the type of data obtained from molecular orbital analysis. Actual values require specific quantum chemical calculations.

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Negative value (in eV) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Positive or less negative value (in eV) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Positive value (in eV) |

| Dipole Moment | A measure of the overall polarity of the molecule. | Non-zero value (in Debye) |

| Mulliken Atomic Charges | Partial charges assigned to each atom. | e.g., Nitrogen: negative; Carbons and Hydrogens: slightly positive or negative |

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry can be employed to predict the most likely pathways for chemical reactions involving this compound. This involves identifying the transition state, which is the highest energy point along the reaction coordinate, connecting reactants to products. e3s-conferences.orgucsb.edu The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. researchgate.net

Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) can be used to locate transition state structures. youtube.com Once a transition state is located, a frequency calculation is typically performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com The study of reaction mechanisms for similar pyrrolidine-containing molecules has been performed using these techniques to elucidate complex multi-step syntheses. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Due to the flexibility of the cyclooctyl and pyrrolidine rings, this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies. The pyrrolidine ring typically adopts envelope or twisted conformations, while the cyclooctyl ring has several low-energy conformers, such as the boat-chair and twist-boat-chair forms.

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and dynamics of this compound over time. mdpi.com In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. labxing.com This allows for the exploration of different conformations and the study of how the molecule behaves at a given temperature and pressure. mdpi.com A typical MD simulation protocol involves system preparation (solvation and ion addition), energy minimization, equilibration (heating and pressure stabilization), and a production run for data collection. igem.wikiprotocols.ionih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational methods are valuable tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). mdpi.com These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of this compound. researchgate.netnih.govrsc.org The accuracy of predicted shifts depends on the level of theory and whether conformational averaging is considered. rsc.orgresearchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). github.io These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. msu.edulibretexts.org The calculated frequencies are often scaled by an empirical factor to better match experimental values. The intensity of each peak, which depends on the change in the molecular dipole moment during the vibration, can also be computed. github.io

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. youtube.com The calculation yields the excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). utoronto.cananoqam.ca For a saturated molecule like this compound, strong absorptions are expected only in the far UV region.

Table 3: Computationally Predicted Spectroscopic Data for this compound This table provides an example of the kind of spectroscopic data that can be generated computationally. Specific values are not available from existing literature and would require new calculations.

| Spectroscopy | Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (ppm) | Pyrrolidine protons: ~2.5-3.5 ppm; Cyclooctyl protons: ~1.2-2.0 ppm |

| ¹³C NMR | Chemical Shift (ppm) | Pyrrolidine carbons: ~45-60 ppm; Cyclooctyl carbons: ~25-40 ppm |

| IR | Vibrational Frequencies (cm⁻¹) | C-H stretching: ~2850-2950 cm⁻¹; C-N stretching: ~1100-1200 cm⁻¹ |

| UV-Vis | λmax (nm) | < 200 nm |

Ligand-Binding Site Interactions in Catalytic Systems (Focus on chemical interaction, not biological effect)

While this compound itself is not a catalyst, it can act as a ligand in catalytic systems, for example, in transition metal catalysis. The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that can coordinate to a metal center. Computational methods can be used to study the interactions between this compound and a metal catalyst.

Docking and quantum mechanics/molecular mechanics (QM/MM) calculations can model the binding of the ligand to the catalytic site. These studies can determine the preferred binding mode, calculate the binding energy, and analyze the nature of the chemical interactions (e.g., steric and electronic effects). The electronic properties of the ligand, such as the charge on the nitrogen atom and the HOMO energy, will influence the strength of its coordination to the metal center. The bulky cyclooctyl group will exert significant steric influence, affecting the accessibility of the catalytic site and potentially influencing the stereochemistry of the catalyzed reaction.

Synthesis and Characterization of 1 Cyclooctylpyrrolidine Derivatives and Analogues

Synthesis of Pyrrolidine (B122466) Ring Modifications

The pyrrolidine scaffold is a common motif in many biologically active compounds. nih.gov Its synthesis and modification are central to medicinal chemistry. Advanced synthetic methods allow for the precise construction of the five-membered nitrogenous ring with desired substitutions.

Ring expansion of aziridines, highly strained three-membered heterocycles, presents a powerful method for constructing larger ring systems like pyrrolidines. researchgate.net This transformation can be achieved through the activation of the aziridine (B145994) ring, making it susceptible to nucleophilic attack and subsequent rearrangement.

One effective strategy involves the use of chiral vinyl aziridines, which can be stereospecifically expanded to form chiral 2,5-cis or 2,5-trans-3-pyrroline products. nih.gov The geometry of the starting aziridine dictates the stereochemistry of the resulting pyrroline. nih.gov Copper(II) hexafluoroacetylacetonate, Cu(hfacac)₂, has been identified as an effective catalyst for this transformation, overcoming limitations of previous methods that required N-tosyl groups and diene moieties for the reaction to proceed. nih.gov The reaction is versatile, accommodating a range of protecting groups on the aziridine nitrogen, although some groups like N-benzyl or N-benzoyl can lead to alternative reaction pathways or failure of the ring expansion. nih.gov This method provides controlled access to chiral pyrrolidine precursors from readily available chiral aziridines. nih.gov

| Catalyst | Aziridine Substrate | Protecting Group | Outcome | Reference |

| Cu(hfacac)₂ | cis-vinyl aziridine | Tosyl (Ts) | 2,5-cis-3-pyrroline | nih.gov |

| Cu(hfacac)₂ | trans-vinyl aziridine | N-phthalimide (NPhth) | 2,5-trans-3-pyrroline | nih.gov |

| None (Thermal) | N-phenyl vinyl aziridine | Phenyl | Claisen Rearrangement | nih.gov |

| Cu(hfacac)₂ | N-Boc vinyl aziridine | Boc | Ring Expansion | nih.gov |

This table illustrates examples of catalyst and substrate combinations in aziridine ring expansion reactions.

Ring-closing metathesis (RCM) has emerged as a key reaction for the formation of various heterocyclic rings, including pyrrolidines. researchgate.netresearchgate.net This method is particularly valued for its functional group tolerance and its ability to form rings that are challenging to synthesize via traditional methods. researchgate.net The reaction typically involves an acyclic diene or enyne precursor and a metal carbene catalyst, most notably ruthenium-based Grubbs catalysts. organic-chemistry.org

The synthesis of chiral pyrrolidine derivatives can be efficiently achieved through the ring-closing enyne metathesis (RCEM) of substrates containing a basic or nucleophilic nitrogen atom. organic-chemistry.org This atom-economical process proceeds under mild conditions and produces conjugated dienes, which are valuable for further transformations like Diels-Alder reactions. organic-chemistry.org Both first- and second-generation Grubbs catalysts are effective, with the second-generation catalyst often providing faster reaction times. organic-chemistry.org This methodology allows for the direct preparation of a series of new pyrrolidine derivatives in very good yields without the need for ethylene gas. organic-chemistry.org

| Catalyst | Substrate Type | Key Feature | Product | Reference |

| Grubbs Catalyst (1st Gen) | Enyne with nucleophilic N | Atom-economical | Chiral Pyrrolidine Derivative | organic-chemistry.org |

| Grubbs Catalyst (2nd Gen) | Enyne with nucleophilic N | Faster reaction time | Chiral Pyrrolidine Derivative | organic-chemistry.org |

This table summarizes the application of Ring-Closing Metathesis (RCM) in the synthesis of pyrrolidine derivatives.

Functionalization of the Cyclooctyl Moiety

The cyclooctyl group is a saturated eight-membered ring that is generally non-polar and chemically inert. wikipedia.org Introducing functional groups onto this moiety is a key step in creating analogues of 1-cyclooctylpyrrolidine with diverse properties.

Direct functionalization of the cyclooctane (B165968) ring is challenging due to the lack of reactive sites. wikipedia.org Typical reactions for saturated hydrocarbons include combustion and free-radical halogenation. wikipedia.org However, more recent methods have expanded the possibilities for introducing functionality. One such approach involves the use of peroxides, like dicumyl peroxide, to enable C-H functionalization, which has been used to introduce a phenylamino (B1219803) group onto the cyclooctane ring. wikipedia.org

A more versatile strategy for functionalization involves derivatives of cyclooctane, particularly trans-cyclooctene (TCO). TCO is a strained alkene that exhibits remarkable reactivity in bioorthogonal chemistry, specifically in inverse electron-demand Diels-Alder reactions with tetrazines. researchgate.net This "click chemistry" approach allows for the attachment of a wide array of molecules and functional groups to the cyclooctane core under mild conditions. researchgate.netnih.gov The synthesis of functionalized TCO derivatives, such as aminomethyl-trans-cyclooctene (amTCO), provides handles for further conjugation, making it a powerful tool for developing complex molecular probes and drug-target interaction studies. researchgate.netnih.gov

| Method | Reagent/Precursor | Functional Group Introduced | Application | Reference |

| C-H Functionalization | Dicumyl Peroxide, Nitrobenzene | Phenylamino | Direct Amination | wikipedia.org |

| Free Radical Reaction | Halogen (e.g., Br₂) | Halogen (e.g., Bromo) | Intermediate for further synthesis | wikipedia.org |

| Bioorthogonal Ligation | trans-cyclooctene (TCO) | Various via Tetrazine coupling | Bioconjugation, Drug Discovery | researchgate.net |

| Click Chemistry | amTCO | Probes, Drugs, Fluorophores | Live Cell Imaging, Target ID | researchgate.netnih.gov |

This table presents methods for introducing functional groups onto the cyclooctane ring.

Achieving stereocontrol during the functionalization of the flexible eight-membered cyclooctane ring is a significant synthetic challenge. researchgate.net The conformational complexity of cyclooctane, which exists as multiple conformers of similar energy such as the boat-chair and crown forms, complicates stereoselective transformations. wikipedia.orgresearchgate.net

Strategies for stereoselective functionalization often rely on directing groups or the use of chiral catalysts. In a related context of cycloalkane functionalization, directing groups have been used to guide C-H activation to specific positions with facial control, as demonstrated in cyclobutane systems. acs.org This logic can be extended to cyclooctane, where a pre-existing functional group on the ring or on the attached pyrrolidine could direct a metal catalyst to a specific C-H bond, thereby controlling both regio- and stereoselectivity. Furthermore, the use of chiral catalysts in reactions such as Mizoroki-Heck alkenylations has proven effective for the stereoselective synthesis of functionalized cyclopentene derivatives, a principle that can be adapted for reactions on cyclooctene (B146475) to produce chiral cyclooctyl derivatives. nih.gov

Development of Chiral this compound Analogues

The development of chiral analogues of this compound can be approached by introducing stereocenters on either the pyrrolidine ring, the cyclooctyl moiety, or both. The synthesis of enantiopure compounds is critical in medicinal chemistry, as different enantiomers can have distinct biological activities.

Chirality on the pyrrolidine ring can be established using several asymmetric synthesis strategies. As previously discussed, the stereospecific ring expansion of chiral vinyl aziridines provides a direct route to enantiomerically enriched pyrroline precursors. nih.gov Similarly, ring-closing metathesis can be performed on chiral acyclic precursors to yield chiral pyrrolidines. organic-chemistry.org Another established approach is to start with a chiral pool material, such as 2,3-O-isopropylidene-D-erythronolactol, which can be converted through a series of steps into a new chiral pyrrolidine. researchgate.net

Introducing chirality onto the cyclooctyl ring requires stereoselective functionalization as described in section 6.2.2. By combining these approaches—for instance, by coupling a pre-synthesized chiral pyrrolidine with a stereoselectively functionalized cyclooctyl derivative, or by building the pyrrolidine ring onto a chiral cyclooctylamine—a wide range of chiral this compound analogues can be systematically developed.

Preparation of Enantiomerically Pure Pyrrolidine Derivatives

The synthesis of enantiomerically pure pyrrolidine derivatives is crucial for pharmacological studies, as different enantiomers can exhibit varied biological activities. Several stereoselective methods can be employed to prepare chiral this compound analogues.

One prominent strategy involves the use of chiral precursors, such as proline and its derivatives, which serve as foundational building blocks. mdpi.com For instance, (S)-prolinol can be a starting material, with the cyclooctyl group introduced via N-alkylation. Another approach is asymmetric synthesis, which creates the chiral centers during the reaction sequence. The "Clip-Cycle" synthesis, for example, utilizes a chiral phosphoric acid catalyst for an aza-Michael reaction to produce enantioenriched chiral pyrrolidines. whiterose.ac.uk